molecular formula C12H10ClNO3 B1391932 Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate CAS No. 1187163-40-1

Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate

Cat. No. B1391932
M. Wt: 251.66 g/mol
InChI Key: BTEXKAFYEYGRPM-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a furan ring in its structure. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate is involved in various chemical synthesis processes. For instance, Elliott, Janes, and Pearson (1971) described the use of chloromethylation of 3-furoates, including compounds similar to Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate, for synthesizing insecticidal esters (Elliott, Janes, & Pearson, 1971). Additionally, the work by Kuticheva, Pevzner, and Petrov (2015) on the synthesis of methyl 5-acetyl-2-furoate, which shares structural similarities with Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate, highlights the importance of these compounds in producing valuable derivatives for chemical research (Kuticheva, Pevzner, & Petrov, 2015).

Application in Material Science

In material science, Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate derivatives are used in the synthesis of polymers. For example, Abid et al. (2008) discussed the use of ethyl 2-furoate, a structurally related compound, in the creation of copolyesters containing bio-based furanic units, which are crucial for developing new materials (Abid, Kamoun, Gharbi, & Fradet, 2008).

Role in Organic Synthesis

In organic synthesis, derivatives of Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate are often used as intermediates. The synthesis of various pyridyl/naphthyl/(diphenyl)methylseleno substituted alkanoic acids by Bhalla et al. (2009), starting from ethyl pyridyl/naphthyl/(diphenyl)methylseleno substituted alkanoates, is an example of the versatility of such compounds (Bhalla, Nagpal, Kumar, Mehta, Bhasin, & Bari, 2009).

Potential in Pharmaceutical Research

While specific details on Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate's use in pharmaceutical research are not provided in the papers, related compounds have shown promise. For example, the synthesis of novel anti-inflammatory agents involving similar furan derivatives, as discussed by Urban et al. (2003), indicates potential applications in drug development (Urban, Jasys, Raggon, Buzon, Hill, Eggler, & Weaver, 2003).

Environmental Applications

Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate and its derivatives may have environmental applications. Dutta, Wu, and Mascal (2015) described the production of furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural, a process that illustrates the potential of these compounds in environmentally sustainable chemistry (Dutta, Wu, & Mascal, 2015).

properties

IUPAC Name

ethyl 5-(6-chloropyridin-3-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-5-4-9(17-10)8-3-6-11(13)14-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEXKAFYEYGRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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